An In-depth Technical Guide to the Physical Properties of 1,1'-Bi(cyclopropyl)-1-amine
An In-depth Technical Guide to the Physical Properties of 1,1'-Bi(cyclopropyl)-1-amine
Introduction
1,1'-Bi(cyclopropyl)-1-amine, a unique primary amine featuring a bicyclopropyl scaffold, is a compound of increasing interest within the realms of pharmaceutical and agrochemical research. Its rigid, three-dimensional structure imparts distinct conformational properties that are highly sought after in modern drug design and the development of novel bioactive molecules. The cyclopropyl moiety is a well-recognized bioisostere for phenyl rings and other functional groups, often leading to improved metabolic stability, enhanced potency, and altered selectivity profiles of drug candidates. A thorough understanding of the fundamental physical properties of 1,1'-bi(cyclopropyl)-1-amine is paramount for its effective utilization in synthesis, formulation, and biological screening.
This technical guide provides a comprehensive overview of the core physical properties of 1,1'-bi(cyclopropyl)-1-amine. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by not only presenting available data but also by providing detailed, field-proven methodologies for the experimental determination of these properties. The causality behind experimental choices is elucidated to empower researchers in their laboratory endeavors.
Molecular Structure and Key Features
The structure of 1,1'-bi(cyclopropyl)-1-amine is characterized by two cyclopropyl rings joined at a quaternary carbon, which is also bonded to an amino group. This arrangement results in a sterically hindered yet conformationally constrained molecule.
Caption: Molecular structure of 1,1'-Bi(cyclopropyl)-1-amine.
Physical Properties
A summary of the known and predicted physical properties of 1,1'-bi(cyclopropyl)-1-amine is presented in the table below. It is important to note that while some properties have been experimentally determined, others are yet to be reported in the literature.
| Property | Value | Source/Method |
| Molecular Formula | C₆H₁₁N | - |
| Molecular Weight | 97.16 g/mol | - |
| CAS Number | 102735-77-3 | - |
| Appearance | Colorless liquid (predicted) | General property of low molecular weight amines |
| Odor | Amine-like, fishy (predicted) | General property of low molecular weight amines |
| Boiling Point | 136.1 °C at 760 mmHg | [1] |
| Melting Point | Data not available | - |
| Density | 1.128 g/cm³ | [1] |
| Flash Point | 34.7 °C | [1] |
| Solubility | Data not available | - |
Experimental Protocols for Physical Property Determination
The following section details robust, self-validating protocols for the experimental determination of the key physical properties of 1,1'-bi(cyclopropyl)-1-amine. The rationale behind each step is provided to ensure technical accuracy and reproducibility.
Melting Point Determination (for the Hydrochloride Salt)
Given that the free amine is a liquid at or near room temperature, determination of a sharp melting point is more practical for its solid salt derivative, such as the hydrochloride salt. The synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride has been reported, and it is a colorless powder.[2][3]
Methodology:
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Sample Preparation: A small, dry sample of 1,1'-bi(cyclopropyl)-1-amine hydrochloride is finely powdered and packed into a capillary tube to a height of 2-3 mm.
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Apparatus: A calibrated digital melting point apparatus is used.
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Procedure:
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A preliminary rapid heating run is performed to determine an approximate melting range.
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A fresh sample is then heated at a slower rate (1-2 °C per minute) starting from approximately 20 °C below the estimated melting point.
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The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.
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Causality: A slow heating rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate melting point determination. Using a fresh sample for the precise measurement is important as the initial melt may have undergone some decomposition.
Caption: Workflow for Melting Point Determination.
Solubility Assessment
The solubility of 1,1'-bi(cyclopropyl)-1-amine is a critical parameter for its application in various solvent systems for reactions, purifications, and biological assays.
Methodology:
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Solvent Selection: A range of common laboratory solvents of varying polarity should be tested, including water, ethanol, methanol, dichloromethane, ethyl acetate, and hexane.
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Procedure:
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To a series of small, clean test tubes, add 1 mL of each selected solvent.
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To each tube, add a small, measured amount of 1,1'-bi(cyclopropyl)-1-amine (e.g., 10 µL) and vortex thoroughly.
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Visually inspect for miscibility or the formation of a single phase.
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If the amine dissolves, continue adding aliquots (e.g., 10 µL) until saturation is reached (persistent cloudiness or a second phase).
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The solubility can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively estimated.
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For aqueous solubility, the pH of the resulting solution should be measured using a calibrated pH meter, as the basicity of the amine will influence its water solubility.
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Causality: The "like dissolves like" principle is the guiding concept here. The polarity of 1,1'-bi(cyclopropyl)-1-amine, with its nonpolar bicyclopropyl core and polar amino group, will dictate its solubility in different solvents. The basicity of the amine allows for its protonation in acidic aqueous solutions, forming a more polar and thus more water-soluble ammonium salt.
Spectral Data and Characterization
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of 1,1'-bi(cyclopropyl)-1-amine is expected to be complex in the aliphatic region due to the overlapping signals of the cyclopropyl protons.
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Expected Chemical Shifts (in CDCl₃):
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-NH₂: A broad singlet, typically in the range of δ 1.0-2.5 ppm. The chemical shift and peak shape are highly dependent on concentration and solvent.
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Cyclopropyl protons (-CH₂-): A series of complex multiplets in the upfield region, likely between δ 0.0 and 0.8 ppm. The diastereotopic nature of the methylene protons on each ring will lead to complex splitting patterns.
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For the hydrochloride salt in D₂O, the reported ¹H NMR spectrum shows multiplets for the cyclopropyl protons in the regions of δ 1.30–1.26, 0.71–0.60, 0.60–0.55, 0.49–0.42, and 0.13–0.08 ppm.[2][3] The absence of the -NH₂ peak is expected due to exchange with the deuterium of the solvent.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule.
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Expected Chemical Shifts (in CDCl₃):
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Quaternary Carbon (C-NH₂): This carbon is expected to be the most downfield of the sp³ carbons, likely in the range of δ 30-40 ppm.
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Cyclopropyl Carbons (-CH₂-): These carbons will appear in the upfield region, typically between δ 0 and 20 ppm.
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For a related compound, tert-butyl 1-(cyclopropyl)cyclopropylcarbamate, the quaternary carbon appears at δ 34.1 ppm, and the cyclopropyl methylene carbons are observed at δ 11.9 and 2.6 ppm.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the presence of the primary amine functional group.
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Expected Characteristic Absorptions:
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N-H Stretch: Two characteristic medium-intensity bands are expected in the region of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching of the primary amine.[4]
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N-H Bend (Scissoring): A medium to strong absorption is anticipated around 1590-1650 cm⁻¹.
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C-N Stretch: A weak to medium absorption is expected in the range of 1020-1250 cm⁻¹.
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C-H Stretch (Cyclopropyl): Absorptions above 3000 cm⁻¹ are characteristic of C-H bonds on a cyclopropyl ring.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
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Expected Fragmentation:
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Molecular Ion (M⁺): The molecular ion peak would be observed at an m/z corresponding to the molecular weight of the compound (97.16).
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Alpha-Cleavage: A characteristic fragmentation for amines is the cleavage of a C-C bond adjacent to the nitrogen atom. For 1,1'-bi(cyclopropyl)-1-amine, this would involve the cleavage of a cyclopropyl ring, leading to resonance-stabilized fragments.
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Conclusion
This technical guide has synthesized the available physical property data for 1,1'-bi(cyclopropyl)-1-amine and provided detailed, scientifically grounded protocols for their experimental determination. While some key experimental data, particularly for the free amine's melting point, solubility, and complete spectral characterization, remain to be fully elucidated in publicly accessible literature, the information and methodologies presented herein offer a robust framework for researchers working with this important chemical entity. As the significance of bicyclopropyl scaffolds in medicinal and agricultural chemistry continues to grow, a comprehensive understanding of the physical properties of building blocks like 1,1'-bi(cyclopropyl)-1-amine will be increasingly critical for the advancement of these fields.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28064676, 1,1'-Bi(cyclopropyl)-1-amine. Retrieved from [Link]
- de Meijere, A., von Seebach, M., Zöllner, S., Kozhushkov, S. I., Belov, V. N., Boese, R., & Bläser, D. (2001). Symmetrical and Unsymmetrical Bicyclopropylidenes: A New Class of Bicyclic Alkenes. Chemistry – A European Journal, 7(19), 4021-4034.
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Kulinkovich, O. G., de Meijere, A. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1021–1025. [Link]
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National Center for Biotechnology Information. (n.d.). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PubMed Central. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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University of Calgary. (n.d.). Melting Point. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). Solubility. Retrieved from [Link]
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LibreTexts Chemistry. (2023). Spectroscopy of Amines. Retrieved from [Link]
